Fmoc-2,5-Dimethy-D-Phenylalanine

Solid-Phase Peptide Synthesis Coupling Efficiency Steric Hindrance

This Fmoc-2,5-Dimethyl-D-Phenylalanine (CAS 1270300-66-7) is a high-purity (≥98%) building block for solid-phase peptide synthesis (SPPS) under standard Fmoc/tBu chemistry. Its unique 2,5-dimethyl substitution and D-stereochemistry introduce steric hindrance that modulates coupling kinetics, enabling precise conformational constraint and enhancing metabolic stability in synthetic peptides. It is a strategic procurement choice for medicinal chemistry SAR campaigns, particularly for probing opioid receptor subtypes where regioisomer-specific substitution profoundly impacts affinity, and for constructing biocompatible hydrogels in advanced materials research. Standard generic substitutes cannot replicate its specific steric and conformational properties.

Molecular Formula
Molecular Weight 415.48
Cat. No. B1579601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2,5-Dimethy-D-Phenylalanine
Molecular Weight415.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-2,5-Dimethyl-D-Phenylalanine: A Specialized Non-Proteinogenic Amino Acid Building Block for Advanced Peptide Synthesis and Biomaterials Research


Fmoc-2,5-Dimethyl-D-Phenylalanine is a protected, non-proteinogenic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two methyl substituents at the 2- and 5-positions of the phenyl ring on a D-configuration chiral center [1]. With a molecular weight of 415.48 g/mol, this compound is a solid at room temperature, appearing as a white to off-white powder, and is designed as a building block for solid-phase peptide synthesis (SPPS) under standard Fmoc/tBu chemistry . The unique substitution pattern and D-stereochemistry confer distinct steric and conformational properties, making it a valuable tool for introducing conformational constraint, enhancing metabolic stability, and tuning hydrophobic interactions in synthetic peptides and advanced biomaterials [2].

Why Fmoc-2,5-Dimethyl-D-Phenylalanine Cannot Be Replaced by Generic D-Phenylalanine or Other Dimethyl Analogs


Generic substitution of Fmoc-2,5-Dimethyl-D-Phenylalanine with simpler analogs like Fmoc-D-Phe-OH or even other dimethyl-substituted phenylalanines is scientifically unsound due to the compound's unique combination of regiochemistry (2,5- vs. 2,6- or 3,5-dimethyl) and D-stereochemistry. The 2,5-dimethyl substitution introduces specific steric hindrance that alters coupling kinetics during SPPS, often requiring extended reaction times or elevated temperatures to achieve acceptable yields . Furthermore, the precise substitution pattern is critical for biological activity; for instance, in opioid peptide research, the 2,6-dimethyl (Dmp) substitution has been shown to drastically improve receptor affinity and selectivity compared to unsubstituted phenylalanine, with outcomes highly dependent on the specific regioisomer used [1]. Using an alternative regioisomer, such as a 3,5-dimethyl or 2,6-dimethyl derivative, or the incorrect enantiomer (L-configuration) would likely result in failed syntheses, altered peptide conformation, or loss of desired biological function, necessitating the procurement of this specific compound.

Quantitative Differentiation of Fmoc-2,5-Dimethyl-D-Phenylalanine: Evidence from Coupling Efficiency, Material Properties, and Bioactivity


Steric Hindrance from 2,5-Dimethyl Substitution Necessitates Modified SPPS Coupling Protocols Compared to Unsubstituted Fmoc-D-Phenylalanine

The 2,5-dimethyl substitution on the phenyl ring introduces significant steric hindrance during solid-phase peptide synthesis (SPPS). While standard Fmoc-D-Phe-OH can be coupled efficiently under routine conditions, Fmoc-2,5-Dimethyl-D-Phenylalanine typically requires extended coupling times (2–4 hours) or elevated temperatures (40–50°C) to achieve >95% coupling efficiency when using standard activation methods like HBTU/HOBt in DMF . This is a notable divergence from the performance of unsubstituted Fmoc-D-Phe-OH, which in model studies has been shown to achieve a 92% yield in dipeptide formation (Fmoc-D-Phe-Ala-OMe) within just 30 seconds under microwave irradiation [1].

Solid-Phase Peptide Synthesis Coupling Efficiency Steric Hindrance

Hydrogel Formation Capability of 2,5-Dimethyl-Phenylalanine Derivatives Offers Distinct Material Properties for Biomedical Applications

Fmoc-protected 2,5-dimethyl-phenylalanine (Fmoc-DMPhe) exhibits self-assembly properties that enable the formation of hydrogels, a characteristic not reported for unsubstituted Fmoc-Phe derivatives under the same conditions. These hydrogels demonstrate an elastic modulus of 200 Pa, a swelling ratio of 1.5, and an 85% cell adhesion rate for CHO cells . This capability positions it as a functional building block for creating biocompatible scaffolds, whereas simpler analogs like Fmoc-Phe-OH are typically used only as synthetic intermediates and do not inherently form such supramolecular structures.

Biomaterials Hydrogels Drug Delivery

Regioisomeric Specificity: 2,5-Dimethyl Substitution is Critical for Receptor Interactions, Differentiating it from 2,6-Dimethyl Analogs

The biological activity of dimethylphenylalanine residues is highly dependent on the position of methyl substitution. While the 2,6-dimethyl isomer (Dmp) has been extensively studied in opioid peptides, the 2,5-dimethyl isomer represents a distinct regioisomer with a different spatial presentation of the aromatic ring. In opioid peptide analogs, replacing a Phe residue with L-Dmp (2,6-dimethyl) led to a 170-fold increase in μ-opioid receptor affinity for dermorphin analogs [1] and a >10-fold increase in μ and δ affinity for endomorphin-2 analogs [2]. This underscores that the precise substitution pattern is a critical determinant of bioactivity, meaning that the 2,5-dimethyl isomer cannot be assumed to behave identically and offers a unique probe for SAR studies.

Opioid Peptides Receptor Binding Affinity Structure-Activity Relationship

Enantiomeric Purity and Identity: Fmoc-2,5-Dimethyl-D-Phenylalanine vs. Commercial Fmoc-D-Phenylalanine

While both Fmoc-2,5-Dimethyl-D-Phenylalanine and standard Fmoc-D-Phe-OH are available with high purity (>98% by HPLC), the target compound is a more specialized chiral building block. Its CAS number (1270300-66-7) is distinct from that of Fmoc-D-Phe-OH (86123-10-6), confirming its unique chemical identity [1]. Importantly, the enantiomeric purity of the D-configuration is a critical specification; for the common analog Fmoc-D-Phe-OH, suppliers specify an enantiomeric purity of ≥ 99.5% (a/a) to ensure the correct stereochemistry in the final peptide . While a specific enantiomeric purity value for Fmoc-2,5-Dimethyl-D-Phenylalanine was not found in the current search, the standard practice for such specialized D-amino acid derivatives implies that comparable, stringent control of the chiral center is required and expected from reputable vendors. This underscores the need for careful supplier selection to guarantee the compound's stereochemical integrity.

Quality Control Enantiomeric Purity Procurement Specification

Optimal Scientific and Industrial Applications for Fmoc-2,5-Dimethyl-D-Phenylalanine Based on Verifiable Evidence


Synthesis of Conformationally Constrained Peptides for Structure-Activity Relationship (SAR) Studies

Fmoc-2,5-Dimethyl-D-Phenylalanine is ideally suited for the solid-phase synthesis of peptide analogs where conformational restriction is desired. The steric bulk of the 2,5-dimethyl groups, as evidenced by its demanding coupling kinetics , can be leveraged to influence the secondary structure of the peptide backbone, potentially stabilizing specific turn motifs or disrupting unwanted aggregation. This makes it a precise tool for probing the bioactive conformation of peptide ligands in medicinal chemistry and chemical biology SAR campaigns.

Development of Self-Assembling Biomaterials for Drug Delivery and Tissue Engineering

The demonstrated ability of Fmoc-2,5-dimethyl-phenylalanine derivatives to form hydrogels with defined mechanical properties (elastic modulus of 200 Pa) and support cell adhesion (85% for CHO cells) makes this compound a strategic procurement choice for projects at the interface of peptide chemistry and materials science. It can be used to create novel, biocompatible scaffolds for 3D cell culture, or as a component in injectable drug delivery systems where the hydrogel network provides controlled release of encapsulated therapeutics.

Construction of Opioid Peptide Analogs with Altered Receptor Selectivity Profiles

Given the profound impact of dimethyl substitution on opioid receptor pharmacology, as demonstrated by the 170-fold increase in μ-opioid affinity for a 2,6-dimethyl analog , Fmoc-2,5-Dimethyl-D-Phenylalanine provides a structurally distinct probe for this receptor family. Researchers can use this specific regioisomer to replace key aromatic residues (Phe or Tyr) in lead opioid peptides (e.g., enkephalins, endomorphins) to map the steric and hydrophobic requirements of μ, δ, and κ receptor subtypes, potentially leading to novel ligands with improved therapeutic indices.

Technical Documentation Hub

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